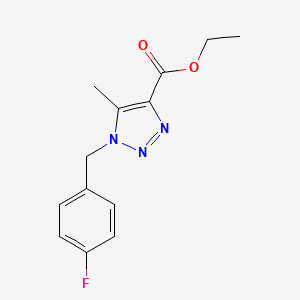

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Descripción general

Descripción

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a 4-fluorobenzyl group and a methyl group on the triazole ring, as well as an ethyl ester group at the 4-position of the carboxylate .

Synthesis Analysis

The synthesis of this compound has been achieved through a two-stage process. Initially, benzyl azide is formed from the reaction between sodium azide and benzyl bromide using a conventional method. Subsequently, this intermediate is reacted with ethyl acetoacetate in the presence of a catalytic base, potassium carbonate, under Microwave Assisted Organic Synthesis (MAOS) conditions to yield the final product .

Molecular Structure Analysis

The molecular structure of ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been elucidated using various spectroscopic techniques. Mass spectroscopy has confirmed the molecular formula as C13H15N3O2, with a peak observed at 245.1244. Further structural confirmation has been provided by IR, 1H NMR, and 13C NMR spectroscopies, which are consistent with the proposed structure .

Chemical Reactions Analysis

The compound has been tested for its corrosion inhibition activity on carbon steel in a CO2-saturated 1% NaCl solution. The study found that the compound exhibits significant corrosion inhibition efficiency, which peaks at a concentration of 70 ppm and a temperature of 45 °C, reaching 91.54%. The Gibbs free energy value suggests a semi-chemisorption or semi-physiosorption mechanism of action on the metal surface, according to the Langmuir adsorption isotherm .

Physical and Chemical Properties Analysis

The synthesized compound has a melting point range of 75-77 °C and a chemical yield of 37.5%. The corrosion inhibition tests indicate that the compound has practical applications in protecting metal surfaces from corrosion, particularly in environments saturated with CO2 and chloride ions. The high inhibition efficiency suggests that the compound forms a protective layer on the metal surface, which can be attributed to its molecular structure and the presence of the fluorine atom, which is known for its high electronegativity and ability to enhance the stability of the protective layer .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, a derivative of triazole, has been synthesized and analyzed in various studies. Ahmed et al. (2020) synthesized similar triazole derivatives, including ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate, and analyzed their π-hole tetrel bonding interactions using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

Chemical Modifications and Reactions

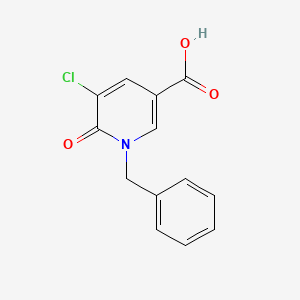

The compound has been used in various chemical reactions to synthesize new derivatives. For instance, Buckle et al. (1981) utilized Ethyl 1-benzyl-5-chloro-v-triazole-4-carboxylate, a similar compound, in nucleophilic displacement reactions to create aryloxytriazolecarboxylates (Buckle et al., 1981).

Application in Medicinal Chemistry

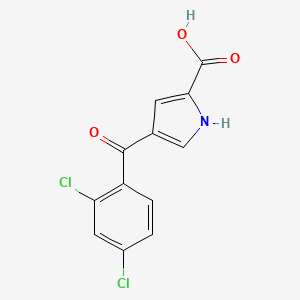

The triazole derivatives, including those similar to Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, have been explored in medicinal chemistry. Jordão et al. (2009) evaluated new N-amino-1,2,3-triazole derivatives, including 1-(substituted-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid ethyl esters, on Cantagalo virus replication, showing significant antiviral effects (Jordão et al., 2009).

Corrosion Inhibition

A study by Insani et al. (2015) focused on the synthesis of Ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) and its application as a corrosion inhibitor on carbon steel. The compound showed significant corrosion inhibition efficiency (Insani et al., 2015).

Coordination Polymers and Structural Diversity

Cisterna et al. (2018) investigated the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using flexible positional isomeric ligandscontaining pyridyl, triazole, and carboxylate fragments, including ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate. This study highlighted the role of ligand isomers in constructing metal-organic frameworks, indicating a significant application in material science and coordination chemistry (Cisterna et al., 2018).

Propiedades

IUPAC Name |

ethyl 1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBHVJSCOQGDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201146609 | |

| Record name | Ethyl 1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

885950-26-5 | |

| Record name | Ethyl 1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)

![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)

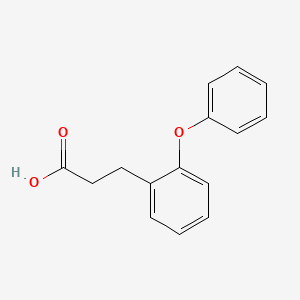

![3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid](/img/structure/B1303858.png)